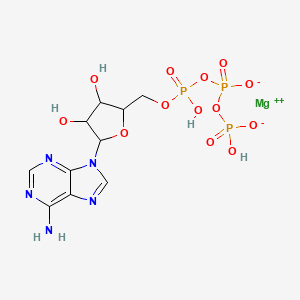

Adenosine 5'-triphosphate dimagnesium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine 5’-triphosphate dimagnesium salt is a compound that plays a crucial role in energy storage and metabolism within living cells. It is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate dimagnesium salt can be synthesized through the reaction of adenosine 5’-triphosphate with magnesium ions. The reaction typically involves dissolving adenosine 5’-triphosphate in water and adding a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled pH conditions. The resulting solution is then purified and crystallized to obtain the dimagnesium salt form .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate dimagnesium salt involves large-scale fermentation processes using bacterial sources. The fermentation broth is processed to extract and purify the compound, followed by the addition of magnesium ions to form the dimagnesium salt. The final product is then dried and packaged for use .

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-triphosphate dimagnesium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.

Common Reagents and Conditions

Hydrolysis: This reaction involves the breakdown of adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate, typically catalyzed by enzymes such as ATPases.

Phosphorylation: Adenosine 5’-triphosphate can transfer its phosphate groups to other molecules, a reaction commonly facilitated by kinases.

Complexation: The compound can form complexes with metal ions, such as calcium and magnesium, under physiological conditions.

Major Products Formed

Hydrolysis: Adenosine diphosphate and inorganic phosphate.

Phosphorylation: Various phosphorylated intermediates, depending on the target molecule.

Complexation: Metal ion complexes with adenosine 5’-triphosphate.

Aplicaciones Científicas De Investigación

Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.

Biology: Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.

Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.

Industry: Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.

Mecanismo De Acción

Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .

Comparación Con Compuestos Similares

Similar Compounds

- Adenosine 5’-triphosphate disodium salt

- Adenosine 5’-triphosphate dipotassium salt

- Adenosine diphosphate

- Adenosine monophosphate

Uniqueness

Adenosine 5’-triphosphate dimagnesium salt is unique due to its specific interaction with magnesium ions, which enhances its stability and bioavailability. This form is particularly useful in studies involving magnesium-dependent enzymes and processes .

Propiedades

IUPAC Name |

magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJCOXYBYJLIK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN5O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)

![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)

![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)